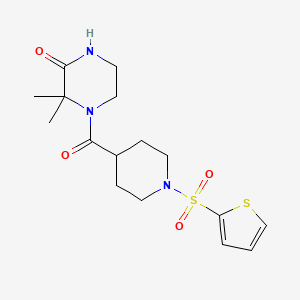
3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one is a useful research compound. Its molecular formula is C16H23N3O4S2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
It has been found to be useful in the study of enzyme kinetics, protein-protein interactions, and drug metabolism. It has also been used in the study of the structure and function of various proteins, such as G-protein coupled receptors.
Result of Action
It has been found to have various biochemical and physiological effects.
生物活性
3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one, also known by its CAS number 1048679-85-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H23N3O4S2, with a molecular weight of 385.5 g/mol. The compound features a piperazine ring, which is known for its diverse biological activity, and a thiophenesulfonyl moiety that may enhance its pharmacological profile.
Structural Characteristics
| Property | Value |
|---|---|
| CAS Number | 1048679-85-1 |
| Molecular Formula | C₁₆H₂₃N₃O₄S₂ |
| Molecular Weight | 385.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Many piperazine derivatives have shown efficacy against different cancer cell lines. The incorporation of thiophene and sulfonyl groups can enhance the antitumor properties by improving solubility and bioavailability.
- Antimicrobial Activity : Compounds with thiophene moieties often demonstrate significant antibacterial and antifungal activities. The sulfonyl group may contribute to this effect by interfering with microbial metabolic pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be partially explained through SAR studies. Modifications in the piperazine and thiophene rings can lead to variations in potency and selectivity against specific targets.
Case Studies and Research Findings
- Antitumor Studies : A study investigated the cytotoxic effects of various piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments like doxorubicin .
- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives featuring thiophene groups exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Pharmacokinetic Profiling : Recent studies have aimed to evaluate the pharmacokinetic properties of similar compounds, suggesting that modifications in the piperazine structure could lead to improved brain penetration and bioavailability, making them suitable candidates for neurological disorders .
属性
IUPAC Name |
3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-16(2)15(21)17-7-10-19(16)14(20)12-5-8-18(9-6-12)25(22,23)13-4-3-11-24-13/h3-4,11-12H,5-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJCDTBXWQSSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














